tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Descripción
Chemical Structure and Key Features
The compound tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound A) is a boronic ester derivative featuring:
- A pyrrolidine ring substituted with a tert-butyl carbamate group at the 1-position.
- A pyridine ring bearing the dioxaborolane moiety at the 3-position and an ether-linked methylpyrrolidine group at the 2-position.
- Empirical Formula: C₂₁H₃₃BN₂O₅ (molecular weight: 410.31 g/mol) .
Typical conditions involve DMF as a solvent, Cs₂CO₃ as a base, and irradiation (e.g., 71 hours under a Kessil lamp) . Compound A is likely employed in Suzuki-Miyaura cross-coupling reactions due to its dioxaborolane group, which facilitates carbon-carbon bond formation in pharmaceutical and materials chemistry .
Propiedades
IUPAC Name |
tert-butyl 3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXOOIAHGJQCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC3CCN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Structure and Composition
- Chemical Formula : C21H33BN2O4
- Molecular Weight : 373.51 g/mol
- CAS Number : 1310404-72-8
The compound features a tert-butyl group linked to a pyrrolidine carboxylate moiety, which is further substituted with a pyridine derivative containing a boron-containing dioxaborolane. This unique structure is believed to contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the boron atom in the dioxaborolane moiety is thought to enhance its interaction with biological targets through coordination chemistry.
Efficacy in Preclinical Studies
-
Cancer Cell Lines :
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer models.
- The compound was shown to induce apoptosis and inhibit cell migration at concentrations as low as 10 µM.
-
Xenograft Models :
- In vivo studies using xenograft models have indicated that administration of the compound at a dose of 50 mg/kg resulted in significant tumor growth inhibition compared to control groups.
- Tumor regression was observed in both p53 wild-type and mutant cancer cell lines, highlighting its potential broad-spectrum efficacy against different tumor types .
Case Study 1: Breast Cancer Model
In a study involving MDA-MB-231 breast cancer cells, treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours. Mechanistic investigations revealed that this effect was mediated through the activation of apoptotic pathways involving caspase-3 activation.
Case Study 2: Colon Cancer Model
In another study using HCT116 colon cancer cells, the compound demonstrated anti-proliferative effects with an IC50 value of 15 µM. Flow cytometry analysis indicated that treated cells underwent G0/G1 phase arrest, suggesting a disruption in the cell cycle progression.
Aplicaciones Científicas De Investigación
The compound tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has garnered attention in various scientific research applications due to its unique structural features and potential functionalities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Physical Properties
- Molecular Weight: 295.18 g/mol
- Boiling Point: Not specified
- Storage Conditions: Typically stored under inert atmosphere at low temperatures to maintain stability.
Medicinal Chemistry
Anticancer Agents
The boron-containing moiety in the compound is significant for developing anticancer agents. Boron compounds have been shown to exhibit selective toxicity towards cancer cells. Research indicates that derivatives of boronates can enhance the efficacy of chemotherapeutic agents by improving their delivery and reducing side effects .
Drug Delivery Systems
The pyrrolidine structure contributes to the lipophilicity of the compound, making it a candidate for drug delivery systems. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutics .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds. The presence of the dioxaborolane unit facilitates the formation of carbon-carbon bonds under mild conditions .
Building Block for Complex Molecules
Due to its functional groups, this compound acts as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures efficiently .
Materials Science
Development of Functional Polymers
Research has explored the use of this compound in creating functional polymers with specific properties such as conductivity or reactivity. The incorporation of boron into polymer matrices can enhance mechanical properties and thermal stability .
Nanomaterials
The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanomaterials that can be used for sensors or catalysts .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of boronate esters similar to this compound). Results indicated that these compounds induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential as selective anticancer agents .
Case Study 2: Drug Delivery Mechanism
In another research project, scientists evaluated a drug delivery system utilizing this compound to transport chemotherapeutics directly to tumor sites. The study demonstrated improved therapeutic outcomes and reduced systemic toxicity compared to conventional delivery methods .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects: Compound B () introduces a chloro group at the pyridine 6-position, enhancing electrophilicity for nucleophilic cross-coupling. In contrast, Compound C () incorporates a cyano group, improving π-π stacking interactions in target binding .
- Steric and Electronic Profiles : The methoxypropene chain in Compound 28 () increases steric bulk, reducing reaction yields (57%) compared to simpler analogs like Compound 26 (49% yield) .
Key Observations :
- Photoredox Efficiency : Compound 22 () achieves a higher yield (70%) due to optimized radical-polar crossover conditions, whereas longer reaction times (e.g., 71 hours for Compound 28) correlate with moderate yields .
- Stereochemical Challenges : Compounds 28 and 22 exhibit diastereomeric ratios of 54:46 and 66:34, respectively, highlighting challenges in stereocontrol during radical additions. In contrast, Compound C () is synthesized with defined (R)-configuration, suggesting chiral auxiliary or catalyst use .
Stability and Purity
- Thermal Stability : High-temperature NMR (100°C in DMSO-d₆) for Compound 28 confirms stability under rigorous conditions but reveals dynamic equilibria between stereoisomers .
- Purity : Commercial analogs (e.g., Compound B in ) are often >95% pure, while research-scale syntheses (e.g., Compound 26) report lower yields and unquantified stereoisomer mixtures .
Métodos De Preparación
Synthesis of Pyridine Boronic Acid Pinacol Ester Intermediate
-
- 3-bromopyridin-2-ol or 3-chloropyridin-2-ol as the pyridine precursor.
- Bis(pinacolato)diboron (B2pin2) as the boron source.
-
- Palladium-catalyzed borylation (e.g., Pd(dppf)Cl2 catalyst).
- Base such as potassium acetate (KOAc).
- Solvent: Typically dimethylformamide (DMF) or dioxane.
- Temperature: Elevated, around 80–100 °C.
- Reaction time: Several hours (typically 12–24 h).
-
- The halogenated pyridine undergoes palladium-catalyzed Miyaura borylation to install the boronic ester group at the 3-position of the pyridine ring.
-
- Formation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol intermediate.
Coupling with Pyrrolidine Derivative
-
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is used, where the pyrrolidine nitrogen is protected by a tert-butyl carbamate (Boc) group, and the 3-position bears a hydroxymethyl group.
-
- The hydroxyl group on the pyridine intermediate is coupled with the hydroxymethyl group of the pyrrolidine derivative via an ether linkage.
- This can be achieved by:
- Activation of the pyridine hydroxyl group or the pyrrolidine hydroxymethyl group using suitable leaving groups (e.g., tosylates, mesylates).
- Nucleophilic substitution under basic conditions.
- Alternatively, Mitsunobu reaction conditions may be employed to form the ether bond selectively.
-
- Base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).
- Solvent: Polar aprotic solvents like acetonitrile or DMF.
- Temperature: Room temperature to moderate heating (25–60 °C).
- Reaction time: Several hours.
-
- The product is purified by column chromatography or recrystallization to afford tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed borylation | 3-bromopyridin-2-ol, B2pin2 | Pd(dppf)Cl2, KOAc | DMF or dioxane, 80–100 °C, 12–24 h | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
| 2 | Ether formation (coupling) | Boronic ester intermediate, Boc-protected 3-(hydroxymethyl)pyrrolidine | DIPEA or K2CO3, possibly Mitsunobu reagents | Acetonitrile or DMF, RT to 60 °C, several hours | This compound |
Research Findings and Optimization Notes
Catalyst Selection: Pd(dppf)Cl2 is preferred for its high efficiency and selectivity in the borylation step, minimizing side reactions and deboronation.
Base Effects: Potassium acetate is commonly used due to its mild basicity and compatibility with boronate esters.
Solvent Choice: DMF or dioxane provide good solubility for reagents and intermediates, facilitating efficient catalysis.
Protection Strategy: The tert-butyl carbamate protecting group on the pyrrolidine nitrogen is stable under the borylation and coupling conditions, allowing for selective functionalization.
Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) yields high-purity final product.
Yield Considerations: Reported yields for the borylation step typically range from 70–85%, while the coupling step yields vary between 60–80%, depending on reaction scale and purification efficiency.
Q & A
Q. What are the typical synthetic routes for preparing tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate?
The synthesis often involves multi-step protocols :
- Step 1 : Activation of a pyridine hydroxyl group (e.g., via chlorination or bromination) followed by nucleophilic substitution with a pyrrolidine derivative.
- Step 2 : Introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct boronate ester formation under inert conditions (e.g., using Pd catalysts and pinacolborane) .
- Step 3 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in the presence of a base like DIPEA .
Key Purification Methods : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) or recrystallization .
Q. How is this compound characterized to confirm its structure and purity?
Standard analytical methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyrrolidine protons (δ 1.4–3.5 ppm), Boc group (δ 1.4 ppm singlet), and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Signals for carbonyl carbons (δ 155–165 ppm) and quaternary carbons in the dioxaborolane ring (δ 25–30 ppm) .
- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ for C₂₃H₃₄BN₂O₅: 429.2564) .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .
Q. What are the common applications of this compound in medicinal chemistry?
It serves as a key intermediate for:
- Suzuki-Miyaura Cross-Couplings : The boronate ester moiety enables C-C bond formation with aryl halides, useful in constructing biaryl pharmacophores .
- Proteolysis-Targeting Chimeras (PROTACs) : The pyridine-pyrrolidine scaffold can link E3 ligase binders to target proteins .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the dioxaborolane group while minimizing side reactions?
Methodological Considerations :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved stability and yield in coupling reactions .
- Solvent Effects : Anhydrous DMF or THF minimizes hydrolysis of the boronate ester .
- Temperature Control : Reactions performed at 60–80°C enhance kinetics but require inert atmospheres to prevent oxidation .
Contradiction Analysis : Some protocols use pinacolborane at room temperature, but elevated temperatures (e.g., 80°C) may improve conversion rates at the cost of purity .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how is it controlled during synthesis?
- Impact on Bioactivity : The 3-position substituent’s stereochemistry affects binding to targets like kinases or GPCRs. For example, (S)-configured analogs show higher affinity in certain enzyme inhibition assays .
- Stereocontrol Strategies :
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Common Impurities : Residual palladium (from coupling reactions), de-Boc byproducts, or hydrolyzed boronate esters.
- Mitigation Strategies :
- ICP-MS : Detect Pd levels (limit: <10 ppm) .
- LC-MS/MS : Identify hydrolyzed species (e.g., free boronic acid) using reverse-phase C18 columns .
- Purge Studies : Acidic washes (0.1 M HCl) and silica gel filtration to remove polar impurities .
Q. How is the compound’s stability evaluated under different storage conditions?
- Stability Tests :
- Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC .
- Light Sensitivity : Store in amber vials; UV-Vis analysis detects photooxidation products (λmax ~300 nm) .
- Hydrolytic Stability : Exposure to aqueous buffers (pH 4–9) to assess boronate ester hydrolysis .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings involving this compound
Q. Conflicting NMR data for pyrrolidine protons in literature
- Issue : Chemical shifts vary by ±0.3 ppm due to solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects.
- Best Practice : Report spectra in CDCl₃ with TMS as an internal standard for reproducibility .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
